molecular formula C23H19ClF2N4O3S B11512695 5-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide

5-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide

Cat. No.: B11512695
M. Wt: 504.9 g/mol
InChI Key: YADACTSMGLXJKS-UHFFFAOYSA-N
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Description

5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N,2-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorodifluoromethoxy group, a phthalazinyl group, and a sulfonamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N,2-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N,2-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonamide derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N,2-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N,2-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N,2-DIMETHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19ClF2N4O3S

Molecular Weight

504.9 g/mol

IUPAC Name

5-[4-[4-[chloro(difluoro)methoxy]anilino]phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide

InChI

InChI=1S/C23H19ClF2N4O3S/c1-14-7-8-15(13-20(14)34(31,32)27-2)21-18-5-3-4-6-19(18)22(30-29-21)28-16-9-11-17(12-10-16)33-23(24,25)26/h3-13,27H,1-2H3,(H,28,30)

InChI Key

YADACTSMGLXJKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC(F)(F)Cl)S(=O)(=O)NC

Origin of Product

United States

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